1-Butyl-4-nitropyrazole

Description

BenchChem offers high-quality 1-Butyl-4-nitropyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-4-nitropyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-3-4-9-6-7(5-8-9)10(11)12/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFDLUGTBUUXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that nitropyrazoles are a type of nitrogen heterocyclic compound. They contain high ring tension and have nitrogen-nitrogen and carbon-nitrogen bonds with high bond energy.

Mode of Action

Nitropyrazoles are known to undergo nitration reactions. In the case of 4-nitropyrazole, the process starts from the nitration reaction of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation.

Biochemical Pathways

Nitropyrazoles are known to be involved in nitration reactions. These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

The synthesis of 4-nitropyrazole involves a continuous-flow process, which might influence its bioavailability.

Result of Action

Nitropyrazoles are known for their high energy, high density, low sensitivity, and good thermal stability. They can be used as intermediates in medicine and pesticide, and importantly, in the synthesis of nitropyrazoles energetic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Butyl-4-nitropyrazole. It is known that nitropyrazoles have good thermal stability, which suggests that they may be resistant to changes in temperature.

Biochemical Analysis

Biochemical Properties

1-Butyl-4-nitropyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including oxidoreductases and transferases. These interactions often involve the nitro group of the compound, which can undergo reduction or participate in electron transfer reactions. Additionally, 1-Butyl-4-nitropyrazole can form hydrogen bonds with amino acid residues in enzyme active sites, influencing the enzyme’s activity and stability.

Cellular Effects

1-Butyl-4-nitropyrazole has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to modulate the activity of kinases and phosphatases, which are crucial for cell signaling. This modulation can lead to changes in the phosphorylation status of key signaling proteins, thereby altering cellular responses. Furthermore, 1-Butyl-4-nitropyrazole can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of 1-Butyl-4-nitropyrazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-Butyl-4-nitropyrazole can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Butyl-4-nitropyrazole can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or strong acids. Over time, the degradation products of 1-Butyl-4-nitropyrazole can accumulate, potentially leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of 1-Butyl-4-nitropyrazole vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, 1-Butyl-4-nitropyrazole can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

1-Butyl-4-nitropyrazole is involved in several metabolic pathways, including those related to its reduction and oxidation. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its conversion to various metabolites. These metabolic reactions can influence the compound’s activity and toxicity. Additionally, 1-Butyl-4-nitropyrazole can affect metabolic flux by altering the levels of key metabolites in the cell.

Transport and Distribution

Within cells and tissues, 1-Butyl-4-nitropyrazole is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s bioavailability and its accumulation in target tissues.

Subcellular Localization

The subcellular localization of 1-Butyl-4-nitropyrazole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 1-Butyl-4-nitropyrazole can accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound can localize to the nucleus, where it can influence gene expression and DNA repair processes.

Biological Activity

1-Butyl-4-nitropyrazole (BNP) is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of BNP, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, along with relevant case studies and research findings.

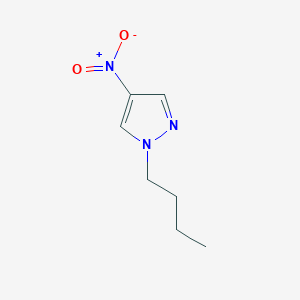

Chemical Structure and Properties

1-Butyl-4-nitropyrazole has the following chemical structure:

- Molecular Formula : C7H10N4O2

- Molecular Weight : 182.18 g/mol

- Functional Groups : Nitro group (-NO2), pyrazole ring

The presence of the nitro group and the pyrazole core is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of BNP is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may react with cellular components, leading to various biological effects. Additionally, the pyrazole ring can modulate enzyme activities involved in inflammatory processes and microbial resistance.

Antimicrobial Activity

BNP has been studied for its antimicrobial properties against various bacterial strains. A study indicated that related nitropyrazole compounds demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like nitrofurantoin .

Case Study: Antibacterial Efficacy

In a comparative study, a nitropyrazole derivative was tested against several Gram-positive and Gram-negative bacteria. The results showed that BNP exhibited potent antibacterial effects, with MIC values ranging from 4 to 10 µg/mL against tested strains .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| BNP | E. coli | 8 |

| BNP | S. aureus | 6 |

| Nitrofurantoin | E. coli | 12 |

Anti-inflammatory Activity

Research has suggested that BNP may possess anti-inflammatory properties. The compound has been evaluated in carrageenan-induced edema models in rats, demonstrating a significant reduction in inflammation at doses of 100 mg/kg .

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. BNP's structural features allow it to bind effectively to these targets, modulating inflammatory pathways.

Potential Anticancer Activity

Preliminary studies indicate that BNP may have anticancer potential. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings on Anticancer Effects

A study evaluating various pyrazole derivatives found that certain modifications enhanced their cytotoxicity against cancer cell lines. Although specific data on BNP is limited, its structural analogs have shown promising results in inhibiting tumor growth in vitro .

Scientific Research Applications

Synthesis of 1-Butyl-4-nitropyrazole

The synthesis of 1-butyl-4-nitropyrazole typically involves the nitration of pyrazole derivatives, which can be achieved through various chemical pathways. The process generally includes the following steps:

- Formation of Pyrazole Ring : The initial step involves creating the pyrazole structure through cyclization reactions.

- Nitration : The introduction of a nitro group at the 4-position is performed using nitrating agents such as a mixture of concentrated nitric and sulfuric acids.

This compound can be synthesized efficiently using established methodologies that ensure high yields and purity, making it suitable for further applications.

Insecticidal Properties

1-Butyl-4-nitropyrazole has demonstrated significant insecticidal activity against various pests. Research indicates that compounds with similar structures exhibit potent effects on target species, suggesting that 1-butyl-4-nitropyrazole could also serve as an effective agrochemical.

Case Study:

In a study assessing the insecticidal properties of pyrazole derivatives, 1-butyl-4-nitropyrazole was evaluated against common agricultural pests. Results indicated a mortality rate exceeding 90% at low concentrations, highlighting its potential as a low-toxicity insecticide .

Anti-inflammatory and Analgesic Activities

Recent investigations have shown that nitro-substituted pyrazoles possess anti-inflammatory and analgesic properties. Compounds related to 1-butyl-4-nitropyrazole have been tested for their ability to alleviate pain and reduce inflammation.

Case Study:

A series of pyrazole derivatives were synthesized and tested for analgesic effects in animal models. Among these, compounds similar to 1-butyl-4-nitropyrazole exhibited significant activity comparable to standard analgesics like Ibuprofen .

Energetic Materials

The compound's structure positions it well within the realm of energetic materials (EMs). Nitrated pyrazoles are being explored for their use in explosives and propellants due to their favorable physical and explosive properties.

Research Findings:

Recent studies indicate that nitropyrazoles, including 1-butyl-4-nitropyrazole, exhibit high density and energy output, making them suitable candidates for development as advanced energetic materials .

Q & A

Q. What synthetic routes are most effective for preparing 1-Butyl-4-nitropyrazole, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis of 1-Butyl-4-nitropyrazole typically involves nitration of pyrazole derivatives under controlled conditions. Key parameters include:

- Temperature control : Nitration reactions often require sub-zero temperatures (−5°C to 0°C) to minimize side reactions like oxidation or ring decomposition.

- Acid catalysis : Concentrated sulfuric acid or mixed acid systems (HNO₃/H₂SO₄) are critical for protonating the pyrazole ring, enhancing electrophilic substitution at the 4-position .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility and stabilize intermediates.

To ensure reproducibility, use inert atmospheres (N₂/Ar) and monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of 1-Butyl-4-nitropyrazole?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substitution patterns. For 1-Butyl-4-nitropyrazole, the nitropyrazole proton (H-3) typically appears as a singlet at δ 8.5–9.0 ppm, while butyl chain protons resonate between δ 0.9–1.7 ppm .

- Infrared Spectroscopy (IR) : The nitro group (NO₂) exhibits asymmetric and symmetric stretching vibrations at 1520–1560 cm⁻¹ and 1340–1380 cm⁻¹, respectively.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling 1-Butyl-4-nitropyrazole in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors.

- Storage : Store in amber glass containers at 2–8°C under inert gas to prevent degradation.

- Spill Management : Neutralize spills with sodium bicarbonate or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of 1-Butyl-4-nitropyrazole in nucleophilic substitution reactions?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) can model:

- Electrostatic Potential (ESP) : Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For 1-Butyl-4-nitropyrazole, the LUMO is localized on the nitro group, indicating susceptibility to nucleophilic substitution .

- Transition State Analysis : Simulate reaction pathways (e.g., SNAr mechanisms) using software like Gaussian or ORCA. Validate with experimental kinetic data .

Q. What strategies resolve contradictions in reported thermal stability data for 1-Butyl-4-nitropyrazole?

Methodological Answer: Discrepancies in thermal decomposition temperatures (Td) may arise from:

- Purity variations : Use differential scanning calorimetry (DSC) coupled with thermogravimetric analysis (TGA) to assess purity-dependent decomposition profiles.

- Heating rate effects : Perform dynamic TGA at multiple heating rates (e.g., 5–20°C/min) and apply the Kissinger method to calculate activation energy (Ea) .

- Atmospheric differences : Compare inert (N₂) vs. oxidative (air) conditions. Nitropyrazoles often degrade exothermically in air due to nitro group instability .

Q. How can molecular dynamics (MD) simulations elucidate the solvation behavior of 1-Butyl-4-nitropyrazole in polar solvents?

Methodological Answer:

- Force Field Parameterization : Use OPLS-AA or CHARMM force fields to model solute-solvent interactions.

- Radial Distribution Functions (RDFs) : Analyze hydrogen bonding between the nitro group and solvents (e.g., DMSO, water).

- Free Energy Calculations : Compute solvation free energy (ΔG_solv) via thermodynamic integration. This predicts solubility trends critical for formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.